Cas no 51248-35-2 (4-Isobutyloxazolidine-2,5-dione)
4-Isobutyloxazolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-Isobutyloxazolidine-2,5-dione
- 2,5-Oxazolidinedione,4-(2-methylpropyl)-
- (+/-)-4-isobutyl-oxazolidine-2,5-dione
- 4-isobutyl-oxazolidine-2,5-dione
- DL-leucine N-carboxyanhydride
- DL-leucine-N-carboxanhydride
- leucine N-carboxyanhydride
- rac-leucine-N-carboxyanhydride
- N-Carboxy-DL-leucine anhydride
- H-DL-Leu-NCA
- L-leucine NCA
- DL-leucine NCA
- Isobutyloxazolidine-2,5-dione
- 4-isobutyl-1,3-oxazolidine-2,5-dione
- 4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione
- (R)-4-Isobutyloxazolidine-2,5-dione
- (R,s)-4-isobutyloxazolidine-2,5-dione
- Leucine anhydride
- AK111182
- L-Leucine N-carboxyanhydride
- JHWZWIVZROVFEM-UHFFFAOYSA-N
- NSC351
- EINECS 257-083-3
- DL-4-Isobutyloxazolidine-2,5-dione
- BCA24835
- 3,3,3-Triphenylpropionicacid
- FT-0762388
- AKOS006228712
- 26334-33-8
- J-650064
- EINECS 221-692-2
- FT-0605180
- MFCD02684167
- 51248-35-2
- FT-0690463
- SY007693
- DS-17234
- DTXSID60871738
- 2, 4-(2-methylpropyl)-, (S)-
- NSC-351903
- SB44325
- MFCD03411293
- NSC 351903
- CS-0317706
- SY037764
- N-Carboxyanhydride L-leucine; N-Carboxyleucine anhydride; NSC 351903
- SCHEMBL8647155
- NS00056910
- 51018-87-2
- SY225253
- NSC351903
- DB-020426
-
- MDL: MFCD02684167
- Inchi: 1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)
- InChI Key: JHWZWIVZROVFEM-UHFFFAOYSA-N
- SMILES: O1C(NC(C1=O)CC(C)C)=O
Computed Properties
- Exact Mass: 157.07400
- Monoisotopic Mass: 157.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.3
- Topological Polar Surface Area: 55.4
Experimental Properties
- Density: 1.124±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 47-48 ºC (ethyl ether ligroine )
- Solubility: Slightly soluble (8.2 g/l) (25 º C),
- PSA: 55.40000
- LogP: 0.99630
4-Isobutyloxazolidine-2,5-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-Isobutyloxazolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP103-50mg |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97+% | 50mg |
178CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP103-5g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97+% | 5g |
424.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP103-250mg |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97+% | 250mg |
534CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP103-1g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97+% | 1g |
111.0CNY | 2021-07-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273106-1g |
Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 1g |
¥168.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273106-5g |
Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 5g |
¥589.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273106-25g |
Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 25g |
¥2684.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD273106-250mg |
Isobutyloxazolidine-2,5-dione |
51248-35-2 | 97% | 250mg |
¥63.0 | 2024-04-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007693-0.25g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | >95% | 0.25g |
¥413.16 | 2024-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007693-1g |
4-Isobutyloxazolidine-2,5-dione |
51248-35-2 | >95% | 1g |
¥1162.00 | 2024-07-09 |
4-Isobutyloxazolidine-2,5-dione Suppliers
4-Isobutyloxazolidine-2,5-dione Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-Isobutyloxazolidine-2,5-dione
Introduction to 4-Isobutyloxazolidine-2,5-dione (CAS No. 51248-35-2)
4-Isobutyloxazolidine-2,5-dione, also known by its CAS number 51248-35-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are characterized by their five-membered ring structure containing one oxygen and one nitrogen atom. The unique chemical properties of 4-Isobutyloxazolidine-2,5-dione make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The structure of 4-Isobutyloxazolidine-2,5-dione consists of an oxazolidinone ring with an isobutyl group attached to the nitrogen atom. This specific substitution pattern imparts unique reactivity and stability properties to the molecule, making it a valuable building block in synthetic chemistry. Recent studies have highlighted its potential in the development of novel drugs, particularly in the areas of antibacterial and antiviral agents.
In the realm of medicinal chemistry, 4-Isobutyloxazolidine-2,5-dione has been extensively studied for its ability to modulate biological pathways. One notable application is its use as a scaffold for the design of antibiotics. The oxazolidinone ring system is known for its broad-spectrum antibacterial activity, and derivatives of 4-Isobutyloxazolidine-2,5-dione have shown promise in combating drug-resistant bacteria. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.
Beyond its antibacterial properties, 4-Isobutyloxazolidine-2,5-dione has also been explored for its antiviral potential. Research conducted at the University of California, Los Angeles (UCLA) revealed that modified forms of this compound can inhibit viral replication by interfering with key viral enzymes. This finding opens up new avenues for the development of antiviral drugs targeting a range of viruses, including influenza and coronaviruses.
The synthetic versatility of 4-Isobutyloxazolidine-2,5-dione is another factor contributing to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One such method involves the cyclization of an appropriate amino acid derivative under mild conditions, yielding high yields and purity. These synthetic strategies not only facilitate the production of 4-Isobutyloxazolidine-2,5-dione but also enable the synthesis of structurally diverse derivatives with tailored biological activities.
In addition to its applications in drug discovery, 4-Isobutyloxazolidine-2,5-dione has found use in other areas of chemical research. For example, it serves as a chiral auxiliary in asymmetric synthesis, where it helps control stereochemistry during reactions. This property is crucial in the production of enantiomerically pure compounds, which are often required for pharmaceutical applications.
The environmental impact and safety profile of 4-Isobutyloxazolidine-2,5-dione are also important considerations. Studies have shown that this compound is stable under typical laboratory conditions and does not pose significant environmental risks when handled properly. However, as with any chemical compound used in research and industrial settings, appropriate safety measures should be followed to ensure safe handling and disposal.
In conclusion, 4-Isobutyloxazolidine-2,5-dione (CAS No. 51248-35-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an invaluable tool for the development of new drugs and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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